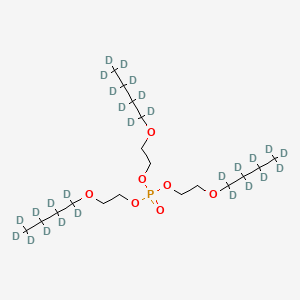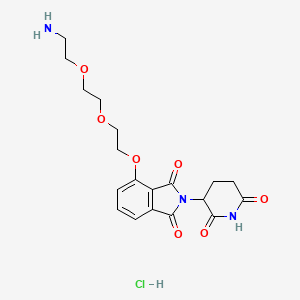
Tris(2-butyloxyethyl)phosphate-d27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-butyloxyethyl)phosphate-d27 is a deuterated version of Tris(2-butyloxyethyl)phosphate, which is a compound used primarily in scientific research. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques, as it allows for precise tracking and quantification of the compound in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-butyloxyethyl)phosphate-d27 involves the reaction of deuterated 2-butoxyethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
Reactants: Deuterated 2-butoxyethanol and phosphorus oxychloride.
Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions.
Catalysts: A base such as pyridine may be used to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors equipped with temperature and pressure control systems.
Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-butyloxyethyl)phosphate-d27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: The butoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Catalysts such as palladium on carbon (Pd/C) may be used
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphate esters
Aplicaciones Científicas De Investigación
Tris(2-butyloxyethyl)phosphate-d27 is widely used in scientific research due to its unique properties:
Chemistry: Used as a flame retardant and plasticizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Utilized in drug development and pharmacokinetic studies to track metabolic pathways.
Industry: Applied in the production of flame-retardant materials and as an additive in lubricants
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-butoxyethyl)phosphate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Tris(2-chloroethyl)phosphate: Another flame retardant with different chemical properties.
Tris(2-ethylhexyl)phosphate: Used as a plasticizer with distinct physical and chemical characteristics
Uniqueness
Tris(2-butyloxyethyl)phosphate-d27 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical tracking in research applications .
Propiedades
Fórmula molecular |
C18H39O7P |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
tris[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethyl] phosphate |
InChI |
InChI=1S/C18H39O7P/c1-4-7-10-20-13-16-23-26(19,24-17-14-21-11-8-5-2)25-18-15-22-12-9-6-3/h4-18H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
Clave InChI |
WTLBZVNBAKMVDP-DGRGSPICSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOP(=O)(OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCOCCOP(=O)(OCCOCCCC)OCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)

![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)






![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
